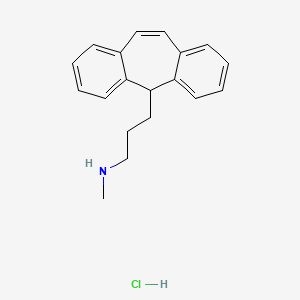

Protriptyline Hydrochloride

描述

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1967 and is indicated for depressive disorder. This drug has a black box warning from the FDA.

This compound is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, protriptyline does not affect mood or arousal, but may cause sedation. In depressed individuals, protriptyline exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. In addition, TCAs down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Protriptyline may be used for the treatment of depression.

See also: Protriptyline (has active moiety).

属性

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDIIKRQRZXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

438-60-8 (Parent) | |

| Record name | Protriptyline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046951 | |

| Record name | Protriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1225-55-4 | |

| Record name | Protriptyline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protriptyline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protriptyline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTRIPTYLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44665V00O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Protriptyline Hydrochloride: A Deep Dive into its Neuronal Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of protriptyline hydrochloride, a tricyclic antidepressant (TCA), focusing on its interaction with neuronal pathways. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: Monoamine Reuptake Inhibition

This compound's primary therapeutic effect stems from its potent inhibition of the reuptake of norepinephrine and, to a lesser extent, serotonin (5-HT) from the synaptic cleft.[1][2][3][4] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), protriptyline increases the concentration of these neurotransmitters in the synapse, thereby enhancing noradrenergic and serotonergic neurotransmission.[3][4][5][6] This potentiation of monoaminergic signaling is believed to be the principal driver of its antidepressant effects.[1][7]

Protriptyline is classified as a secondary amine TCA and exhibits a higher affinity for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[8] This selectivity distinguishes it from some other TCAs and contributes to its characteristic clinical profile, which is often described as more activating or energizing.[8][9]

Quantitative Pharmacological Data

The binding affinity of this compound for key monoamine transporters and other neuronal receptors has been quantified through various in vitro studies. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a stronger binding affinity.

| Target | Ki (nM) | Species | Reference |

| Norepinephrine Transporter (NET) | 1.41 | Human | [8][10] |

| Serotonin Transporter (SERT) | 19.6 | Human | [8][10] |

| Dopamine Transporter (DAT) | 2,100 | Human | [8][10] |

| Histamine H1 Receptor | 7.2 - 25 | Human | [8] |

| Muscarinic Acetylcholine Receptor | 25 | Human | [8] |

| Alpha-1 Adrenergic Receptor | 130 | Human | [8] |

| 5-HT2A Receptor | 70 | Human | [8] |

Impact on Neuronal Signaling Pathways

The inhibition of norepinephrine and serotonin reuptake by protriptyline initiates a cascade of downstream signaling events that are thought to underlie its therapeutic effects, which typically manifest after a couple of weeks of treatment.[1][8] While the immediate effect is an increase in synaptic monoamine levels, the long-term antidepressant action is associated with neuroadaptive changes in receptor sensitivity and gene expression.[1][3][8]

Noradrenergic Pathway

Increased synaptic norepinephrine levels lead to the activation of adrenergic receptors on postsynaptic neurons. This can trigger various intracellular signaling cascades, including the cyclic adenosine monophosphate (cAMP) pathway. Chronic exposure to elevated norepinephrine can lead to a downregulation and desensitization of β-adrenergic receptors, a phenomenon that has been linked to the delayed onset of the antidepressant effect.[1][7]

Serotonergic Pathway

Similarly, the elevation of synaptic serotonin activates various postsynaptic 5-HT receptors. The antidepressant effects are thought to be mediated in part by the sensitization of postsynaptic serotonergic receptors with chronic use.[1] The complex interplay between different 5-HT receptor subtypes contributes to both the therapeutic actions and some of the side effects of protriptyline.

Off-Target Receptor Interactions

Protriptyline also interacts with other neurotransmitter receptors, which are not its primary targets for antidepressant activity but are responsible for many of its side effects.[1][7] These include muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[1][7]

-

Anticholinergic Effects: Blockade of muscarinic acetylcholine receptors leads to common side effects such as dry mouth, blurred vision, constipation, and urinary retention.

-

Sedation: Antagonism of histamine H1 receptors contributes to sedative effects, although protriptyline is generally considered less sedating than other TCAs.[8]

-

Orthostatic Hypotension: Blockade of alpha-1 adrenergic receptors can cause a drop in blood pressure upon standing, leading to dizziness.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and neurotransmitter reuptake inhibition assays.

Radioligand Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity (Ki) of a drug for a specific receptor or transporter.

-

Preparation of Cell Membranes: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds specifically to the target) and varying concentrations of the unlabeled test compound (protriptyline).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assay (Generalized Protocol)

This functional assay measures the ability of a drug to inhibit the uptake of a neurotransmitter into cells.

-

Cell Culture: Cells endogenously expressing or transfected with the target transporter (e.g., NET or SERT) are cultured.

-

Incubation: The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-serotonin) in the presence of varying concentrations of the test compound (protriptyline).

-

Termination of Uptake: The uptake process is stopped, typically by rapid washing with ice-cold buffer.

-

Cell Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Logical Relationship of Antidepressant Action

The antidepressant effect of protriptyline is not a direct consequence of a single molecular interaction but rather the result of a series of interconnected events.

Conclusion

This compound exerts its primary antidepressant effect through the potent inhibition of norepinephrine reuptake and, to a lesser extent, serotonin reuptake. This leads to an acute increase in synaptic monoamine concentrations, which over time, induces neuroadaptive changes in neuronal signaling pathways, ultimately resulting in the alleviation of depressive symptoms. Its interactions with other receptors are primarily responsible for its side effect profile. A thorough understanding of these mechanisms is crucial for the rational design of novel antidepressants and for optimizing therapeutic strategies.

References

- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 6. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]

- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

Chemical properties and synthesis of Protriptyline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties and synthesis of Protriptyline Hydrochloride, a tricyclic antidepressant. The document details the physicochemical characteristics of the compound, presents a comprehensive synthesis pathway with experimental protocols, and illustrates its primary mechanism of action through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists engaged in the study and development of neuropsychiatric therapeutic agents.

Chemical Properties of this compound

This compound is a white to yellowish powder that is freely soluble in water.[1] It is the hydrochloride salt of Protriptyline, a dibenzocycloheptene derivative.[1] The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-3-(5H-dibenzo[a,d]cyclohepten-5-yl)propan-1-amine hydrochloride | [2] |

| Chemical Formula | C₁₉H₂₂ClN | [3] |

| Molecular Weight | 299.84 g/mol | [3] |

| Melting Point | 169-171 °C | [2] |

| Solubility | Freely soluble in water and soluble in dilute HCl. | [1] |

| pKa | 8.2 | [4] |

| logP | 4.7 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and well-documented method involves the alkylation of a dibenzocycloheptatriene precursor, followed by amination and subsequent conversion to the hydrochloride salt.

Synthetic Pathway

A representative synthesis of this compound starts from 5-dihydrodibenzocycloheptatriene. The overall synthetic scheme is depicted below.

Experimental Protocols

The following experimental protocols are based on procedures described in the patent literature and provide a general guideline for the synthesis of this compound.[5][6][7]

-

In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 5-dihydrodibenzocycloheptatriene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a temperature between -25°C and 0°C.

-

Slowly add 1 to 1.5 equivalents of n-butyl lithium solution while maintaining the temperature.

-

After the addition is complete, stir the mixture for a specified period to ensure complete deprotonation.

-

To the resulting solution of the anion, add an approximately equimolar amount of 1,3-bromochloropropane, again maintaining the temperature between -25°C and 0°C.

-

Allow the reaction to proceed for several hours.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., toluene), wash the organic layer with water and brine, and dry it over a suitable drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude 5-(3-chloropropyl)-dibenzocycloheptatriene, which can be purified by column chromatography on silica gel.

-

In a pressure-rated reaction vessel, combine the 5-(3-chloropropyl)-dibenzocycloheptatriene obtained in the previous step with an excess of methylamine in methanol.

-

Add a catalytic amount of tetrabutylammonium iodide (approximately 50% by weight of the chloro-product).

-

Seal the vessel and heat the reaction mixture to a temperature between 50°C and 60°C.

-

Maintain this temperature for approximately 10 to 36 hours, monitoring the reaction for completion.

-

After cooling, dilute the reaction mixture with toluene and extract with deionized water and then with brine.

-

Dry the organic layer and remove the solvent under vacuum to obtain the crude Protriptyline free base as an oil.

-

Dissolve the crude Protriptyline free base in dichloromethane.

-

Cool the solution to a temperature between 5°C and 10°C.

-

Slowly add a solution of hydrogen chloride in ether (15-20%) dropwise until precipitation is complete.

-

Distill off the dichloromethane under vacuum to isolate the crude this compound.

-

For purification, create a slurry of the crude product in toluene and heat it to approximately 80°C with stirring for about 30-60 minutes.

-

Cool the mixture to room temperature, filter the solid, and wash it with acetone.

-

The purified this compound can be dried under vacuum at an elevated temperature (e.g., 70°C).

Signaling Pathway and Mechanism of Action

Protriptyline is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin at the synaptic cleft. This action leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

The diagram illustrates that by blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic neuron, this compound prevents the reabsorption of these neurotransmitters from the synaptic cleft. This leads to their accumulation in the synapse, resulting in increased stimulation of postsynaptic receptors and subsequent downstream signaling, which is believed to be responsible for its antidepressant effects.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and mechanism of action of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the described synthetic pathway and experimental protocols provide a foundation for its laboratory preparation. The signaling pathway diagram visually encapsulates its primary pharmacological action. This compilation of information aims to support the ongoing research and development efforts in the field of medicinal chemistry and neuropharmacology.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C19H22ClN | CID 6603149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20080242892A1 - PROCESS FOR PREPARATION OF 5H DIBENZO[a,d] CYCLOHEPTENE DERIVATIVES - Google Patents [patents.google.com]

- 6. US5932767A - Process for preparing dibenzocycloheptene compounds - Google Patents [patents.google.com]

- 7. US20080139848A1 - Process for preparation of 5h-dibenzo[a,d] cycloheptene derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystalline Forms and Polymorphism of Protriptyline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protriptyline hydrochloride, a tricyclic antidepressant, is known to exist in different crystalline forms, a phenomenon known as polymorphism. The specific solid-state form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This technical guide provides a comprehensive overview of the known crystalline forms of this compound, detailing their characterization, methods of preparation, and the analytical techniques employed in their differentiation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and formulation of this compound.

Introduction to Polymorphism in Pharmaceuticals

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug substance can exhibit distinct physical and chemical properties, which can have a profound impact on the drug's performance and manufacturability. Regulatory agencies worldwide require thorough characterization of the polymorphic forms of any new drug substance.

Known Crystalline Forms of this compound

This compound has been reported to exist in at least two distinct crystalline forms, designated as Form A and Form B.[1] These forms can be identified and differentiated by their unique X-ray powder diffraction (XRPD) patterns.

Data Presentation

The following tables summarize the key quantitative data for the known crystalline forms of this compound.

Table 1: X-ray Powder Diffraction (XRPD) Data for this compound Polymorphs

| Crystalline Form | Most Intense Diffraction Peaks (2θ ± 0.2°) |

| Form A | 9.08, 11.78, 16.46, 19.31, 23.69, 25.10 |

| Form B | 8.87, 17.36, 17.87, 24.08 |

Data sourced from patent literature.[1]

Table 2: General Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 169-171 °C | The specific polymorphic form is not specified in the available literature.[2][3] |

| Solubility | Freely soluble in water and soluble in dilute HCl.[4] | Specific solubility data for individual polymorphs is not available. |

| Appearance | White to yellowish powder.[4] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of the crystalline forms of this compound are crucial for reproducible research and development.

Preparation of Crystalline Forms

A process for preparing Form A involves dissolving this compound Form B in an alcoholic solvent, followed by cooling to induce crystallization.[1]

-

Protocol:

-

Suspend protriptyline free base in a suitable keto solvent.

-

Add an aqueous solution of hydrochloric acid to the suspension.

-

Cool the suspension to facilitate the crystallization of Form A.

-

Recover the resulting solid by filtration and dry under appropriate conditions.

-

Alternatively, Form A can be prepared from Form B:

-

Protocol:

-

Dissolve this compound Form B in a suitable alcoholic solvent (e.g., isopropanol) by heating to reflux.

-

Cool the solution to room temperature to allow for crystallization.

-

Filter the resulting white solid, wash with the solvent, and dry under vacuum.

-

Form B can be prepared by reacting the free base with hydrochloric acid gas in a keto solvent.[1]

-

Protocol:

-

Suspend protriptyline free base in a keto solvent (e.g., a compound of formula R1(CO)R2, where R1 and R2 are independently C1-C4 alkyl groups).

-

Introduce hydrochloric acid gas into the suspension.

-

Recover the resulting solid product.

-

Characterization Methods

The following are key analytical techniques used to characterize and differentiate the polymorphic forms of this compound.

XRPD is a primary technique for identifying and characterizing crystalline solids. Each crystalline form produces a unique diffraction pattern.

-

Typical Experimental Conditions:

-

Radiation: CuKα

-

Voltage and Current: e.g., 40 kV and 40 mA

-

Scan Range (2θ): 3° to 40°

-

Step Size: e.g., 0.02°

-

Scan Speed: e.g., 2°/min

-

-

Typical Experimental Conditions:

-

Sample Pan: Aluminum pans

-

Atmosphere: Inert, such as nitrogen

-

Heating Rate: A standard rate is 10 °C/min.

-

Temperature Range: e.g., 25 °C to 200 °C

-

TGA measures the change in mass of a sample as a function of temperature or time. It is useful for determining the presence of solvates or hydrates.

-

Typical Experimental Conditions:

-

Atmosphere: Inert, such as nitrogen

-

Heating Rate: e.g., 10 °C/min

-

Temperature Range: e.g., 25 °C to 300 °C

-

Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive to the local chemical environment and molecular conformation, which can differ between polymorphs.

-

FTIR Spectroscopy (e.g., with Attenuated Total Reflectance - ATR):

-

Spectral Range: e.g., 4000 to 400 cm⁻¹

-

Resolution: e.g., 4 cm⁻¹

-

Number of Scans: e.g., 32

-

-

Raman Spectroscopy:

-

Laser Wavelength: e.g., 785 nm

-

Spectral Range: e.g., 200 to 2000 cm⁻¹

-

Laser Power: Dependent on sample sensitivity

-

Visualizations

The following diagrams illustrate the experimental workflows for the preparation and characterization of this compound polymorphs.

References

In-Depth Exploration of Protriptyline Hydrochloride's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protriptyline hydrochloride, a member of the tricyclic antidepressant (TCA) class, has been utilized in the management of major depressive disorder. Unlike other TCAs, it often exhibits energizing rather than sedating effects.[1] A comprehensive understanding of its molecular interactions is paramount for elucidating its therapeutic efficacy, predicting potential side effects, and guiding the development of novel therapeutics with improved selectivity. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Mechanism of Action

Protriptyline's primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake by blocking their respective transporters.[2][3][4][5][6] By binding to the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT), protriptyline increases the synaptic concentration of these neurotransmitters, thereby enhancing noradrenergic and serotonergic neurotransmission.[3][4][7][8] This modulation of monoamine levels in the central nervous system is believed to be the principal driver of its antidepressant effects.[2][3]

Quantitative Analysis of Molecular Interactions

The affinity of this compound for its various molecular targets has been quantified through numerous in vitro studies. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of protriptyline for its primary and secondary targets. Lower Ki values indicate a stronger binding affinity.

| Target | Ligand/Assay | Species | K i (nM) | IC 50 (nM) | Reference |

| Monoamine Transporters | |||||

| Norepinephrine Transporter (NET) | [ 3 H]nisoxetine | Human | 1.41 | [1][9] | |

| Serotonin Transporter (SERT) | Human | 19.6 | [1][9] | ||

| Dopamine Transporter (DAT) | Human | 2100 | [1][9] | ||

| Receptors | |||||

| Histamine H 1 Receptor | Human | 7.2 - 25 | [1] | ||

| Muscarinic Acetylcholine Receptor (mACh) | Human | 25 | [1] | ||

| α 1 -Adrenergic Receptor | Human | 130 | [1] | ||

| 5-HT 2A Receptor | Human | 70 | [1] | ||

| H 2 Receptor | Human | 398 | [1] | ||

| D 2 Receptor | Human | 2300 | [1] | ||

| α 2 -Adrenergic Receptor | Human | 6600 | [1] |

Signaling Pathways

The interaction of protriptyline with its molecular targets initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by protriptyline.

Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) Inhibition

Histamine H1 Receptor Antagonism

Muscarinic Acetylcholine Receptor Antagonism

Alpha-1 Adrenergic Receptor Antagonism

Experimental Protocols

The quantitative data presented in this guide are primarily derived from radioligand binding assays and functional assays. Below are detailed, representative methodologies for these key experiments.

Radioligand Competition Binding Assay for Monoamine Transporters (NET and SERT)

This protocol describes a method to determine the binding affinity (Ki) of protriptyline for the human norepinephrine transporter (NET) and serotonin transporter (SERT) expressed in a heterologous system.

Workflow Diagram:

1. Materials:

-

Cell Line: HEK293 cells stably expressing the human NET or SERT.

-

Radioligand: [³H]nisoxetine for NET or [³H]citalopram for SERT.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane preparations at -80°C until use.

3. Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a known inhibitor (e.g., 10 µM desipramine for NET, 10 µM fluoxetine for SERT) for non-specific binding.

-

50 µL of the appropriate protriptyline dilution.

-

100 µL of the radioligand at a concentration close to its Kd value (e.g., 1 nM [³H]nisoxetine or 1 nM [³H]citalopram).

-

50 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL).

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of a saturating concentration of unlabeled inhibitor) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the protriptyline concentration.

-

Determine the IC50 value (the concentration of protriptyline that inhibits 50% of the specific radioligand binding) by non-linear regression analysis using a sigmoidal dose-response model.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Norepinephrine/Serotonin Reuptake Inhibition Assay

This protocol describes a method to determine the functional potency (IC50) of protriptyline in inhibiting the reuptake of norepinephrine or serotonin into cells expressing the respective transporters.

1. Materials:

-

Cell Line: SK-N-BE(2)C cells (endogenously expressing NET) or JAR cells (endogenously expressing SERT).[1][7]

-

Radiolabeled Substrate: [³H]norepinephrine or [³H]serotonin.

-

Test Compound: this compound.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4).[1][3]

-

Wash Buffer: Cold KRH buffer.

-

Lysis Buffer: 0.1 M NaOH or a suitable cell lysis buffer.

-

Scintillation Cocktail.

-

24- or 96-well plates.

-

Scintillation counter.

2. Assay Procedure:

-

Seed the cells in 24- or 96-well plates and culture until they form a confluent monolayer.

-

On the day of the assay, aspirate the culture medium and wash the cells gently with pre-warmed KRH buffer.

-

Pre-incubate the cells with various concentrations of this compound in KRH buffer for a specified time (e.g., 10-30 minutes) at 37°C. Include wells with buffer only (for total uptake) and wells with a known potent inhibitor (e.g., desipramine for NET, fluoxetine for SERT) to determine non-specific uptake.

-

Initiate the uptake by adding the radiolabeled substrate ([³H]norepinephrine or [³H]serotonin) at a concentration close to its Km value for the transporter.

-

Incubate for a short period to measure the initial rate of uptake (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer.

-

Lyse the cells by adding lysis buffer and incubating for a sufficient time to ensure complete lysis.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

3. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of a known inhibitor) from the total uptake (CPM in the absence of any inhibitor).

-

Plot the percentage of specific uptake inhibition against the logarithm of the protriptyline concentration.

-

Determine the IC50 value using non-linear regression analysis.

Conclusion

This compound exerts its therapeutic effects through a complex pharmacological profile, primarily driven by its potent inhibition of the norepinephrine transporter and, to a lesser extent, the serotonin transporter. Its interactions with other receptors, such as histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors, contribute to its side-effect profile. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of these molecular interactions is essential for the rational design of future antidepressants with enhanced efficacy and improved tolerability. Further research into the downstream signaling consequences of these interactions will continue to refine our understanding of protriptyline's mechanism of action and the neurobiology of depression.

References

- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. innoprot.com [innoprot.com]

- 6. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Dawn of a Stimulating Antidepressant: A Technical History of Protriptyline Hydrochloride

For Immediate Release

Protriptyline Hydrochloride, a member of the tricyclic antidepressant (TCA) class of compounds, represents a significant milestone in the pharmacological treatment of depression. This technical guide provides an in-depth exploration of its historical development, discovery, and the key scientific investigations that elucidated its mechanism of action and clinical utility. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of this important therapeutic agent.

Historical Development and Discovery

Protriptyline was developed by the pharmaceutical company Merck.[1] It was first patented in 1962, with its initial appearance in scientific literature in 1964.[1] By 1966, protriptyline was introduced as a treatment for depression, marking its entry into the clinical landscape.[1] As a dibenzocycloheptene-derivative tricyclic antidepressant, its chemical structure is N-methyl-5H-dibenzo[a,d]-cycloheptene-5-propanamine hydrochloride.[2][3]

A timeline of the key milestones in the discovery and development of this compound is presented below.

Chemical Synthesis

The synthesis of this compound involves the creation of its tricyclic dibenzocycloheptene core, followed by the addition of the N-methylpropanamine side chain. While the original proprietary synthesis by Merck is not publicly detailed, a general synthetic route can be described based on established chemical principles for this class of compounds.

A generalized workflow for the synthesis is outlined in the diagram below.

Pharmacological Profile and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the reuptake of norepinephrine and, to a lesser extent, serotonin (5-HT) from the synaptic cleft.[1][4] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Monoamine Reuptake Inhibition

The affinity of protriptyline for the human norepinephrine transporter (NET) and serotonin transporter (SERT) has been quantified in various studies.

| Transporter | Binding Affinity (Ki, nM) |

| Norepinephrine Transporter (NET) | 1.41[1] |

| Serotonin Transporter (SERT) | 19.6[1] |

| Dopamine Transporter (DAT) | 2100[1] |

Postsynaptic Receptor Activity

In addition to its primary action on monoamine transporters, protriptyline also interacts with other postsynaptic receptors, which contributes to its side effect profile.[4][5]

| Receptor | Activity |

| Histamine H1 Receptors | Antagonist[4] |

| Alpha-1 Adrenergic Receptors | Antagonist[4] |

| Muscarinic Acetylcholine Receptors | Antagonist[4] |

Intracellular Signaling Pathways

The long-term therapeutic effects of tricyclic antidepressants are believed to involve neuroadaptive changes that go beyond simple reuptake inhibition. Chronic administration of TCAs can modulate intracellular signaling pathways, such as the extracellular signal-regulated kinase (ERK/MAPK) and the phosphatidylinositol-3-kinase (PI3K) pathways.[6] These pathways are involved in cell survival and plasticity. Furthermore, TCAs can influence the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which play crucial roles in neuronal health and function.[6]

The proposed signaling pathway for protriptyline is depicted below.

Key Experimental Protocols

The characterization of protriptyline's pharmacological activity relies on standardized in vitro assays. The following are representative protocols for key experiments.

Norepinephrine and Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine or serotonin into synaptosomes or cells expressing the respective transporters.

Experimental Workflow:

References

- 1. Protriptyline - Wikipedia [en.wikipedia.org]

- 2. Protriptyline HCl Tablets, USP [dailymed.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Protriptyline Hydrochloride: An In-depth Analysis of its Interaction with Neurotransmitter Reuptake Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protriptyline hydrochloride, a tricyclic antidepressant (TCA), exerts its therapeutic effects primarily through the modulation of monoamine neurotransmitter concentrations in the synaptic cleft. This technical guide provides a comprehensive overview of the core pharmacological actions of protriptyline, with a specific focus on its inhibitory effects on norepinephrine and serotonin reuptake systems. This document details the quantitative binding affinities of protriptyline for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT), and presents detailed experimental protocols for the determination of these values. Furthermore, visualized signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.

Introduction

Protriptyline is a secondary amine tricyclic antidepressant that has been utilized in the management of major depressive disorder.[1][2] Unlike some other TCAs, protriptyline is noted for its energizing rather than sedating effects.[1] The primary mechanism of action of protriptyline, like other TCAs, is the inhibition of the reuptake of neurotransmitters, principally norepinephrine and, to a lesser degree, serotonin, from the synaptic cleft.[1][3] This blockade leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[3] This guide delves into the specifics of protriptyline's interaction with the key neurotransmitter transporters.

Quantitative Analysis of Protriptyline's Binding Affinity

The affinity of protriptyline for various neurotransmitter transporters is a key determinant of its pharmacological profile. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Binding Affinities (Ki) for Human Neurotransmitter Transporters

| Transporter | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | 1.41 | [1][4] |

| Serotonin Transporter (SERT) | 19.6 | [1][4] |

| Dopamine Transporter (DAT) | 2100 | [1] |

Data presented as the mean of reported values. Ki values are inversely proportional to binding affinity.

As evidenced by the data, protriptyline exhibits a high affinity for the norepinephrine transporter, with significantly lower affinity for the serotonin transporter and a much weaker interaction with the dopamine transporter.[1][4] This profile explains its potent effects on noradrenergic systems.

Experimental Protocols for Determining Neurotransmitter Reuptake Inhibition

The determination of a compound's binding affinity (Ki) for neurotransmitter transporters is a critical step in its pharmacological characterization. The following protocols outline the methodologies for preparing synaptosomes and conducting radioligand binding assays, which are standard procedures for obtaining such data.

Preparation of Synaptosomes from Rodent Brain Tissue

Synaptosomes are isolated, sealed nerve terminals that retain the molecular machinery for neurotransmitter uptake and release, making them an excellent ex vivo model for studying transporter function.[5][6]

Protocol 1: Synaptosome Preparation

-

Tissue Homogenization: Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for NET and SERT) in ice-cold 0.32 M sucrose solution.[7] Homogenize the tissue in 10 volumes of the sucrose solution using a glass-Teflon homogenizer with approximately 10-15 strokes at ~900 rpm.[3]

-

Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).[3]

-

Crude Synaptosomal Fraction: Carefully collect the supernatant (S1) and centrifuge it at 17,000-20,000 x g for 15-30 minutes at 4°C.[3] The resulting pellet (P2) is the crude synaptosomal fraction.

-

Washing: Resuspend the P2 pellet in fresh, ice-cold HEPES-buffered sucrose and centrifuge again at the same speed to wash the synaptosomes.[3]

-

Final Preparation: Resuspend the final synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer) to a desired protein concentration, determined by a protein assay such as the bicinchoninic acid (BCA) assay.[7]

Radioligand Competition Binding Assay for Ki Determination

This assay measures the ability of an unlabeled compound (protriptyline) to compete with a radiolabeled ligand for binding to a specific transporter.

Protocol 2: Radioligand Binding Assay

-

Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of the prepared synaptosomal suspension (containing a specific amount of protein, e.g., 50-120 µg).[8]

-

50 µL of varying concentrations of unlabeled this compound.

-

50 µL of a fixed concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, or [³H]WIN 35,428 for DAT).[8]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60 minutes) with gentle agitation.[8]

-

Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[7]

-

Data Analysis:

-

Determine the concentration of protriptyline that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to protriptyline's mechanism of action and its experimental characterization.

References

- 1. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of synaptosomal uptake inhibition of most relevant constituents of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Basic Research Applications of Protriptyline Hydrochloride in Neuroscience

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Protriptyline Hydrochloride, a second-generation tricyclic antidepressant (TCA), presents a unique pharmacological profile characterized by potent norepinephrine reuptake inhibition and a less sedative, more energizing clinical effect compared to other TCAs.[1][2] This technical guide serves as a comprehensive resource for neuroscience researchers, detailing the core mechanisms of action, quantitative pharmacological data, and key signaling pathways associated with protriptyline. It provides detailed experimental protocols for leveraging this compound in basic research settings, particularly for investigating noradrenergic systems, neuroplasticity, and cognitive function.

Core Pharmacodynamics and Mechanism of Action

Protriptyline's primary therapeutic effect is attributed to its potent blockade of the norepinephrine transporter (NET), with a lesser but significant effect on the serotonin transporter (SERT).[1][2][3][4][5] This inhibition increases the synaptic concentration of norepinephrine and serotonin, enhancing neurotransmission.[3][4]

-

Norepinephrine and Serotonin Reuptake Inhibition: Protriptyline exhibits a high affinity for the human norepinephrine transporter (NET) and a moderate affinity for the serotonin transporter (SERT), while having a very low affinity for the dopamine transporter (DAT).[1] This profile makes it a valuable tool for studies focused on the noradrenergic system.

-

Dopamine Modulation in the Prefrontal Cortex: In the frontal cortex, where dopamine transporters are sparse, dopamine clearance is primarily mediated by NET.[6][7] By inhibiting NET, protriptyline indirectly increases the synaptic availability of dopamine in this specific brain region, an effect relevant to research on executive function and cognition.[6][8]

-

Receptor Antagonism: Like other TCAs, protriptyline interacts with various other receptors, which contributes to its side effect profile but can also be exploited in a research context.[3][9] It is an antagonist at:

-

Long-Term Neuroadaptive Changes: Chronic administration of TCAs like protriptyline is thought to induce neuroadaptive changes beyond simple reuptake inhibition. These may include the down-regulation of cerebral cortical β-adrenergic receptors and the sensitization of postsynaptic serotonergic receptors, which are believed to contribute to its delayed therapeutic effects.[4][9]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Protriptyline, providing essential parameters for experimental design.

Table 1: Receptor and Transporter Binding Profile of Protriptyline

| Target | Binding Affinity (Kᵢ, nM) | Species | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | 1.41 | Human | [1] |

| Serotonin Transporter (SERT) | 19.6 | Human | [1] |

| Dopamine Transporter (DAT) | 2,100 | Human | [1] |

| Histamine H₁ Receptor | 7.2–25 | Human | [1] |

| Muscarinic Acetylcholine Receptor | 25 | Human | [1] |

| Alpha-1 Adrenergic Receptor | 68 | Human | [1] |

| Dopamine D₂ Receptor | 2,300 | Human |[1] |

Table 2: Key Pharmacokinetic Parameters of Protriptyline

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Bioavailability | 77–93% | Oral administration. | [1] |

| Elimination Half-Life | 54–92 hours | Long half-life allows for stable steady-state concentrations. | [1][8] |

| Protein Binding | 92% | High degree of binding to plasma proteins. | [1] |

| Time to Peak Plasma Level | 8–12 hours | Following oral administration. | [1] |

| Metabolism | Hepatic | Primarily metabolized in the liver. | [1] |

| Excretion | ~50% Urinary | Cumulative over 16 days. |[1][4] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and workflows involving protriptyline is crucial for experimental design. The following diagrams, rendered in DOT language, illustrate these processes.

Primary Mechanism of Action at the Synapse

Protriptyline's main function is to block the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, thereby amplifying their signaling to the postsynaptic neuron.

Caption: Protriptyline blocks NET and SERT on the presynaptic neuron, increasing neurotransmitter levels.

Dopamine Modulation in the Prefrontal Cortex (PFC)

Due to its potent NET inhibition, protriptyline elevates dopamine levels specifically in the PFC, where NET is responsible for dopamine clearance.

Caption: Protriptyline inhibits NET-mediated dopamine reuptake in the prefrontal cortex.

Postulated Neurotrophic Signaling Pathway

Research on other TCAs, such as amitriptyline, suggests a potential neurotrophic mechanism involving the activation of Tropomyosin receptor kinase (Trk) receptors, which could also be relevant for protriptyline.[11][12] This pathway is critical for neuronal survival and plasticity.

References

- 1. Protriptyline - Wikipedia [en.wikipedia.org]

- 2. Protriptyline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Protriptyline - Prescriber's Guide [cambridge.org]

- 7. psychmeds.aarogyaminds.com [psychmeds.aarogyaminds.com]

- 8. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Amitriptyline protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Protriptyline Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo assessment of Protriptyline Hydrochloride, a tricyclic antidepressant (TCA), in established rodent models of depression. The protocols detailed below focus on the Forced Swim Test (FST) and the Tail Suspension Test (TST), two of the most widely used behavioral paradigms for screening potential antidepressant compounds.

Introduction to Protriptyline

Protriptyline is a secondary amine tricyclic antidepressant. Its primary mechanism of action is the inhibition of norepinephrine reuptake by blocking the norepinephrine transporter (NET). To a lesser extent, it also blocks the serotonin transporter (SERT), increasing the concentration of these neurotransmitters in the synaptic cleft. This neurochemical action is believed to underlie its therapeutic antidepressant effects. In rodent models, protriptyline is expected to reduce immobility in behavioral despair tests, a common predictive measure of antidepressant efficacy.

Mechanism of Action: Signaling Pathway

The primary mechanism of protriptyline involves the blockade of monoamine transporters in the presynaptic terminal. This action increases the availability of norepinephrine and serotonin in the synapse, enhancing postsynaptic receptor signaling.

Experimental Protocols

General Considerations for Rodent Models

-

Animal Selection: Male mice (e.g., Swiss Webster, C57BL/6J, CD-1) weighing 20-25g or male rats (e.g., Sprague-Dawley, Wistar) weighing 200-250g are commonly used.[1] Animals should be acclimatized to the facility for at least one week before experimentation.

-

Housing: Animals should be housed in standard cages with ad libitum access to food and water, maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C).[1]

-

Drug Preparation: this compound is freely soluble in water or isotonic saline (0.9% NaCl). The solution should be prepared fresh on the day of the experiment.

-

Administration: Intraperitoneal (i.p.) injection is a common route of administration for acute studies.[1] The injection volume is typically 10 ml/kg of body weight.

-

Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research.

Protocol 1: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model for assessing antidepressant efficacy.[2] The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant treatment is expected to decrease the duration of this immobility.

-

Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10-12 cm diameter for mice; 40-50 cm height, 20 cm diameter for rats).[3]

-

Water Conditions: Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 15-20 cm for mice).[3]

-

Procedure (Mice):

-

Administer Protriptyline HCl or vehicle i.p. 30-60 minutes prior to the test.

-

Gently place each mouse individually into the swim cylinder for a single 6-minute session.[3]

-

After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage. Placing the cage on a heating pad for a short period can help prevent hypothermia.

-

The water should be changed between animals.

-

-

Data Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with the animal making only small movements necessary to keep its head above water.[3] Typically, the first 2 minutes are considered an initial adaptation period, and immobility is scored during the final 4 minutes of the test.[3]

| Treatment Group (i.p.) | Dose (mg/kg) | N | Mean Immobility (seconds) ± SEM | % Decrease vs. Vehicle |

| Vehicle (Saline) | - | 10 | 185.5 ± 10.2 | - |

| Amitriptyline | 5 | 10 | 160.1 ± 9.8 | 13.7% |

| Amitriptyline | 10 | 10 | 125.3 ± 8.5* | 32.4% |

| Amitriptyline | 20 | 10 | 102.7 ± 7.9** | 44.6% |

| Data are hypothetical and compiled for illustrative purposes based on typical results for TCAs. *p < 0.05, **p < 0.01 compared to vehicle. |

Protocol 2: Tail Suspension Test (TST)

The TST is another widely used model for screening antidepressants, primarily in mice.[4] The test induces a state of behavioral despair by subjecting the animal to the inescapable stress of being suspended by its tail. Antidepressants typically reduce the duration of immobility in this paradigm.

-

Apparatus: A suspension bar or ledge elevated at least 50 cm from the floor, allowing the mouse to hang freely.[5] It is beneficial to have visual barriers between mice if multiple are tested simultaneously.

-

Procedure (Mice):

-

Administer Protriptyline HCl or vehicle i.p. 30-60 minutes prior to the test.

-

Secure the mouse's tail to the suspension bar using medical adhesive tape, approximately 1 cm from the tip of the tail.[5]

-

The test duration is 6 minutes.[5]

-

After the test, carefully remove the mouse and the tape and return it to its home cage.

-

-

Data Scoring: A trained, blinded observer records the total time the mouse remains immobile. Immobility is defined as the complete absence of limb or body movement, except for slight respiratory movements.[1] As with the FST, scoring is often performed during the final 4 minutes of the 6-minute test.[5]

-

Important Note: Some mouse strains (e.g., C57BL/6) are known to climb their tails, which confounds the results. If this occurs, the data for that animal should be excluded, or a "climb-stopper" (a small cylinder placed around the tail) can be used.

| Treatment Group (i.p.) | Dose (mg/kg) | N | Mean Immobility (seconds) ± SEM | % Decrease vs. Vehicle |

| Vehicle (Saline) | - | 10 | 165.2 ± 11.5 | - |

| Imipramine | 10 | 10 | 130.8 ± 9.3* | 20.8% |

| Imipramine | 20 | 10 | 105.4 ± 8.1** | 36.2% |

| Imipramine | 30 | 10 | 88.6 ± 7.5*** | 46.4% |

| Data are hypothetical and compiled for illustrative purposes based on typical results for TCAs. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. |

Locomotor Activity Assessment

To ensure that the observed decrease in immobility is a specific antidepressant-like effect and not a result of general motor stimulation (hyperactivity), a separate cohort of animals should be tested for locomotor activity.

-

Protocol: Administer the same doses of Protriptyline HCl and place the animal in an open-field arena. Record the total distance traveled or the number of beam breaks over a 15-30 minute period.

-

Expected Outcome: Based on available data, protriptyline in the dose range of 3.75-30 mg/kg (i.p.) is not expected to significantly alter locomotor activity in mice.[6] Doses that do not independently increase locomotor activity should be selected for FST and TST experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 4. Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jsmcentral.org [jsmcentral.org]

- 6. The effects of chlorimipramine and protriptyline on tube running activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Protriptyline Hydrochloride in Neuronal Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of protriptyline hydrochloride, a tricyclic antidepressant, in neuronal cell culture assays. This document outlines its mechanism of action, effects on neuronal cells, and detailed protocols for assessing cell viability, neurite outgrowth, and key signaling pathways.

Introduction to this compound

This compound is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin, at the synaptic cleft.[1][2][3] This modulation of neurotransmitter levels is the basis for its antidepressant effects. Beyond its clinical applications, protriptyline is a compound of interest in neuroscience research for its potential neuroprotective and neurotropic properties. Understanding its effects on neuronal cells in vitro is crucial for elucidating its mechanisms of action and exploring its therapeutic potential for various neurological disorders.

Data Presentation: Effects of Tricyclic Antidepressants on Neuronal Cells

The following tables summarize quantitative data on the effects of this compound and related tricyclic antidepressants on neuronal cell viability and neurite outgrowth.

Table 1: Effect of this compound on Neuronal Cell Viability

| Cell Line | Concentration (µM) | Incubation Time | Viability (%) | Assay | Reference |

| Neuro2a | 25 | 15 hours | >90% | MTT | [4] |

| Neuro2a | 50 | 15 hours | >90% | MTT | [4] |

| Neuro2a | 100 | 15 hours | >90% | MTT | [4] |

| Neuro2a | 150 | 15 hours | >90% | MTT | [4] |

| Neuro2a | 200 | 15 hours | Drastic reduction | MTT | [4] |

| Neuro2a | 500 | 15 hours | Drastic reduction | MTT | [4] |

Table 2: Effects of Related Tricyclic Antidepressants on Neurite Outgrowth in Primary Cortical Neurons *

| Compound | Concentration (nM) | Incubation Time | Parameter Measured | Change vs. Control | Reference |

| Amitriptyline | 50 | 24 hours | Number of Primary Neurites | Significant Increase | [1] |

| Amitriptyline | 500 | 24 hours | Number of Primary Neurites | Significant Increase | [1] |

| Amitriptyline | 50 | 24 hours | Neuritic Length | Significant Increase | [1] |

| Amitriptyline | 500 | 24 hours | Neuritic Length | Significant Increase | [1] |

| Amitriptyline | 50 | 24 hours | Number of Neuritic Branches | Significant Increase | [1] |

| Amitriptyline | 500 | 24 hours | Number of Neuritic Branches | Significant Increase | [1] |

| Nortriptyline | 50 | 24 hours | Number of Primary Neurites | Significant Increase | [1] |

| Nortriptyline | 500 | 24 hours | Number of Primary Neurites | Significant Increase | [1] |

| Nortriptyline | 50 | 24 hours | Neuritic Length | Significant Increase | [1] |

| Nortriptyline | 500 | 24 hours | Neuritic Length | Significant Increase | [1] |

Signaling Pathways Modulated by Tricyclic Antidepressants

Protriptyline and related TCAs are known to influence several key signaling pathways involved in neuronal survival, growth, and plasticity. The primary mechanism involves the inhibition of norepinephrine and serotonin reuptake, which can indirectly influence downstream signaling. Additionally, some evidence suggests that TCAs may directly interact with neurotrophin receptors, such as TrkB, the receptor for brain-derived neurotrophic factor (BDNF), leading to the activation of pro-survival and growth-promoting pathways like the PI3K/Akt and MAPK/ERK pathways.

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on neuronal cells. It is recommended to use a neuroblastoma cell line such as SH-SY5Y or PC12, or primary cortical neurons.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound on neuronal cells.

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

-

Neuronal cells (e.g., SH-SY5Y, PC12)

-

Complete culture medium

-

This compound stock solution (in sterile water or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control.

Neurite Outgrowth Assay

This protocol is designed to quantify the effect of this compound on neurite extension and branching.

Caption: Experimental workflow for the neurite outgrowth assay.

Materials:

-

Neuronal cells (e.g., SH-SY5Y, PC12, or primary cortical neurons)

-

Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

-

Differentiation medium (if required, e.g., low-serum medium with retinoic acid for SH-SY5Y)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Cell Seeding: Seed neuronal cells on coated coverslips or in multi-well plates at a low density to allow for clear visualization of individual neurites.

-

Differentiation (if applicable): For cell lines like SH-SY5Y, induce differentiation by switching to a low-serum medium, with or without agents like retinoic acid (RA), for a few days prior to the experiment.

-

Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., BDNF) and a vehicle control.

-

Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.

-

Fixation: Carefully aspirate the medium and fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Immunostaining: Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

-

Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.

-

Analysis: Use image analysis software to quantify neurite length, number of primary neurites, and number of branch points per neuron.

Western Blotting for Akt and ERK Signaling

This protocol is for analyzing the phosphorylation status of Akt and ERK, key proteins in pro-survival and growth pathways.

Caption: Experimental workflow for Western blot analysis.

Materials:

-

Neuronal cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture neuronal cells to 70-80% confluency. For some experiments, serum-starve the cells for a few hours to reduce basal signaling before treating with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Perform densitometry analysis to determine the ratio of phosphorylated protein to total protein for both Akt and ERK.

Conclusion

These application notes and protocols provide a framework for investigating the effects of this compound in neuronal cell culture. The provided data, though in some cases extrapolated from related compounds, offers a starting point for experimental design. By following these detailed methodologies, researchers can effectively assess the impact of protriptyline on neuronal viability, morphology, and key intracellular signaling pathways, contributing to a better understanding of its neurobiological functions.

References

- 1. researchgate.net [researchgate.net]